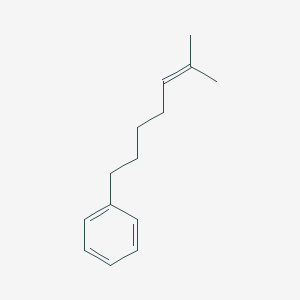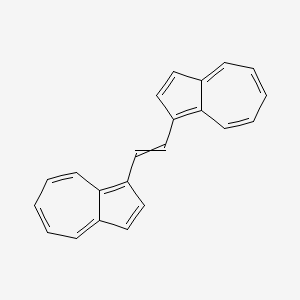
1,1'-(Ethene-1,2-diyl)diazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethene-1,2-diyl)diazulene is an organic compound characterized by the presence of two azulene units connected via an ethene bridge. Azulene, known for its deep blue color, is a non-benzenoid aromatic hydrocarbon. The ethene bridge introduces a degree of unsaturation, making the compound interesting for various chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethene-1,2-diyl)diazulene typically involves the coupling of two azulene units through an ethene linkage. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the ethene bridge. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for 1,1’-(Ethene-1,2-diyl)diazulene are not well-documented, large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Catalytic processes and continuous flow reactors might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Ethene-1,2-diyl)diazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce the ethene bridge to an ethane bridge.
Substitution: Electrophilic substitution reactions can occur on the azulene rings, with reagents like bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: 1,1’-(Ethane-1,2-diyl)diazulene.
Substitution: Halogenated or nitrated derivatives of 1,1’-(Ethene-1,2-diyl)diazulene.
Applications De Recherche Scientifique
1,1’-(Ethene-1,2-diyl)diazulene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and dyes due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 1,1’-(Ethene-1,2-diyl)diazulene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through π-π stacking interactions or hydrogen bonding. The ethene bridge can also participate in conjugation, affecting the electronic distribution and reactivity of the molecule.
Molecular Targets and Pathways:
Cellular Membranes: Interaction with lipid bilayers, potentially altering membrane fluidity and function.
Enzymes: Inhibition or activation of specific enzymes through binding to active sites or allosteric sites.
DNA/RNA: Intercalation between nucleic acid bases, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
1,1’-(Ethene-1,2-diyl)dibenzene: Similar structure but with benzene rings instead of azulene.
1,1’-(Ethane-1,2-diyl)diazulene: Saturated version of the compound.
Azulene Derivatives: Various substituted azulenes with different functional groups.
Uniqueness: 1,1’-(Ethene-1,2-diyl)diazulene stands out due to the presence of the ethene bridge, which introduces unique electronic properties and reactivity compared to its saturated or benzene analogs
Propriétés
Numéro CAS |
94132-18-0 |
|---|---|
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-(2-azulen-1-ylethenyl)azulene |
InChI |
InChI=1S/C22H16/c1-3-7-17-11-13-19(21(17)9-5-1)15-16-20-14-12-18-8-4-2-6-10-22(18)20/h1-16H |
Clé InChI |
AWIHACLPIMKXFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)C=CC3=C4C=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


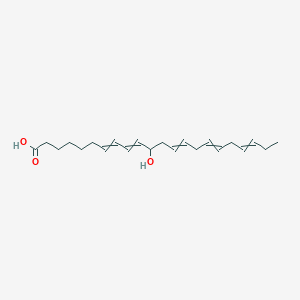
![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
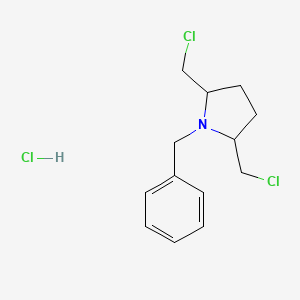
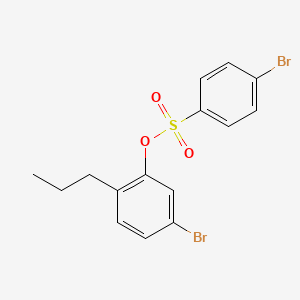
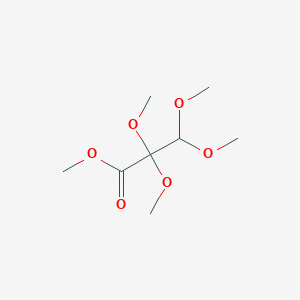
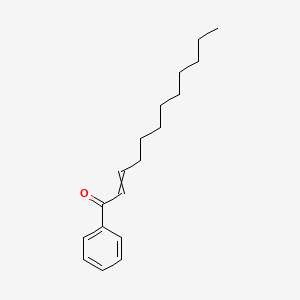
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
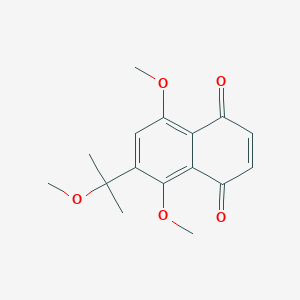
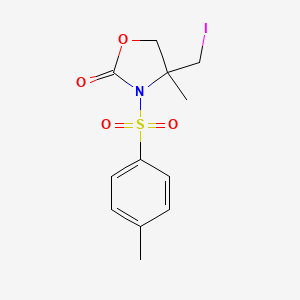
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
